1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its versatility in organic synthesis and medicinal chemistry, making it a subject of interest in various scientific fields. The compound's IUPAC name reflects its structural components, where "cyclopentyl" and "methyl" denote the substituents on the pyrazole ring, and "nitro" indicates the presence of a nitro functional group.
1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole is classified as a pyrazole derivative. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific substitution pattern of this compound influences its reactivity and biological interactions.
The synthesis of 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole typically involves several steps:
The reaction conditions for synthesizing 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole often include heating under reflux in the presence of acids or bases to facilitate cyclization and nitration. Common reagents include nitric acid for nitration and hydrazine hydrate for forming the initial hydrazone .
The molecular structure of 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole features:
The molecular formula is C9H13N3O2, with a molecular weight of approximately 183.22 g/mol. The compound's structural representation can be derived from its InChI notation, which provides insight into its connectivity and stereochemistry .
1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole can undergo various chemical reactions:
Common reagents for these reactions include hydrogen gas for reduction processes and various acids or bases for substitution reactions. Reaction conditions such as temperature and solvent choice are critical for achieving desired yields and selectivity .
The mechanism of action for 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets, particularly enzymes and receptors in biological systems. The presence of the nitro group enhances its reactivity, allowing it to participate in electrophilic substitution reactions that facilitate binding to target sites.
Studies suggest that the compound may exhibit enzyme inhibition properties due to its structural characteristics, making it relevant in pharmacological research .
1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole is typically a solid at room temperature, with a light yellow appearance. Its melting point and boiling point have not been extensively documented but are expected to fall within typical ranges for similar pyrazole derivatives.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH levels or high temperatures. Its solubility profile suggests moderate solubility in organic solvents like ethanol and dichloromethane but limited solubility in water.
1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Pyrazole heterocycles represent a privileged scaffold in drug discovery due to their structural versatility and broad-spectrum bioactivity. Characterized by a 5-membered ring with two adjacent nitrogen atoms, pyrazole derivatives exhibit tunable electronic properties and diverse binding capabilities with biological targets. The strategic incorporation of substituents at the 1-, 3-, and 5-positions enables precise modulation of pharmacological profiles, facilitating targeted therapeutic applications. Among these, nitro-substituted pyrazoles have emerged as critical pharmacophores due to the electron-withdrawing nitro group’s ability to influence ring electronics and participate in redox interactions. The compound 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole (C₉H₁₃N₃O₂, MW: 195.22 g/mol) exemplifies this class, combining a lipophilic cyclopentyl group, a metabolically stable methyl substituent, and a nitro moiety capable of hydrogen bonding and charge transfer [5] .
Table 1: Bioactive Nitro-Substituted Pyrazole Derivatives
Compound | Key Substitutions | Pharmacological Activity | Reference | ||
---|---|---|---|---|---|
Celecoxib | 1-Phenyl, 4-methyl, 4-sulfamoyl | COX-2 inhibition (Anti-inflammatory) | [4] | ||
Rimonabant | 1-Piperidinyl, 4-chlorophenyl | Cannabinoid receptor antagonism | [4] | ||
1-Cyclopentyl-3-methyl-5-nitro-1H-pyrazole | Cyclopentyl (N1), methyl (C3), nitro (C5) | Antifungal lead scaffold | [3] [5] |
The nitro group (–NO₂) in pyrazole derivatives confers distinct electronic and steric properties that enhance target engagement. As a strong electron-withdrawing moiety, it reduces electron density at adjacent ring positions, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets. Additionally, the nitro group acts as a hydrogen-bond acceptor, improving binding affinity to proteins involved in infectious disease pathways. Studies indicate that nitro-substituted pyrazoles exhibit enhanced activity against fungal and bacterial strains due to their ability to disrupt microbial redox homeostasis [3] [10]. For example, Sharma et al. demonstrated that nitro groups at the C3/C5 positions of pyrazoline rings significantly improve antifungal potency against Candida albicans and Aspergillus niger [3].
Structurally, the regiochemistry of nitro placement dictates bioactivity. In 1,3,5-trisubstituted pyrazoles, a nitro group at C5 (as in 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole) optimizes steric accessibility for target binding compared to C4-substituted isomers (e.g., 1-cyclopentyl-3-methyl-4-nitro-1H-pyrazole, CAS: 1171752-78-5) . Computational analyses reveal that the C5-nitro configuration in this compound enhances molecular polarity (PSA: 47.348 Ų) while maintaining moderate lipophilicity (logP: 1.67), aligning with drug-likeness criteria [5].
The evolution of 1,3,5-trisubstituted pyrazoles began with Knorr’s pioneering synthesis of pyrazole derivatives in 1883 via cyclocondensation of β-diketones with hydrazines [10]. Early pharmacophores focused on anti-inflammatory applications, exemplified by phenylbutazone (1,2-diarylpyrazolidinedione). However, metabolic instability and toxicity limitations drove innovation toward trisubstituted variants with improved selectivity. Key milestones include:
Table 2: Evolution of 1,3,5-Trisubstituted Pyrazole Synthesis
Era | Synthetic Method | Advancement | Impact | |||
---|---|---|---|---|---|---|
Pre-2000 | Hydrazine + 1,3-dicarbonyl compounds | Limited regioselectivity | Produced isomeric mixtures | |||
2000–2010 | Ruthenium-catalyzed oxidative coupling | High regioselectivity for C3/C5 positions | Enabled complex heterocycle synthesis | |||
Post-2010 | Tandem 1,3-dipolar cycloaddition/elimination | Spiro-intermediate ring opening (e.g., Scheme 1) | Access to novel nitro-pyrazoles | [7] |
Modern methods leverage transition-metal catalysis and tandem reactions to achieve precise regiocontrol. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles via spiro-pyrazoline intermediates (e.g., using nitrile imine cycloadditions) enables efficient access to nitro-substituted derivatives like 1-cyclopentyl-3-methyl-5-nitro-1H-pyrazole [7]. This compound (CAS: 1006994-24-6) typifies contemporary design principles, where cyclopentyl N1-substitution enhances metabolic stability, while the C3-methyl group balances steric bulk and the C5-nitro group optimizes electronic effects [2] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2